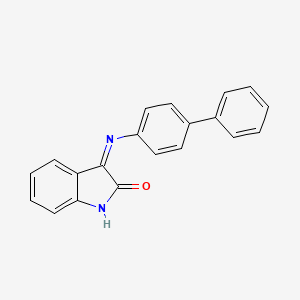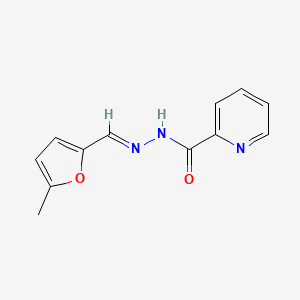
5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a benzylidene moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the benzylidene moiety.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce reduced hydrazide derivatives. Substitution reactions can result in the formation of various substituted benzohydrazides .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Mecanismo De Acción
The mechanism by which 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain tyrosine kinases, leading to cell cycle arrest and induction of apoptosis. The diethylamino group and benzylidene moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N’-(4-(dimethylamino)benzylidene)-2-hydroxybenzohydrazide
- 5-Bromo-N’-(4-(methoxy)benzylidene)-2-hydroxybenzohydrazide
- 5-Bromo-N’-(4-(chloro)benzylidene)-2-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is unique due to the presence of the diethylamino group, which enhances its lipophilicity and potentially improves its bioavailability. This structural feature may contribute to its higher efficacy in biological applications, particularly in anticancer research .
Propiedades
Número CAS |
303065-97-6 |
|---|---|
Fórmula molecular |
C18H20BrN3O2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
5-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-3-22(4-2)15-8-5-13(6-9-15)12-20-21-18(24)16-11-14(19)7-10-17(16)23/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+ |
Clave InChI |
OBCNNIBSKCARQD-UDWIEESQSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11664893.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzonitrile](/img/structure/B11664894.png)
![17-(2-Nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11664895.png)
![5-nitro-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11664896.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11664901.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11664906.png)
![methyl 4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11664915.png)
![N-Cyclohexyl-N'-(2-methoxydibenzo[B,D]furan-3-YL)urea](/img/structure/B11664917.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664925.png)
![7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11664930.png)

![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11664936.png)

![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)
